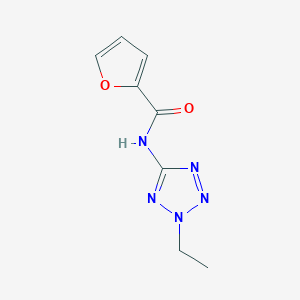![molecular formula C15H11ClF2N2O2S B244618 2-chloro-N-[[2-(difluoromethoxy)phenyl]carbamothioyl]benzamide](/img/structure/B244618.png)
2-chloro-N-[[2-(difluoromethoxy)phenyl]carbamothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[[2-(difluoromethoxy)phenyl]carbamothioyl]benzamide is a synthetic organic compound with the molecular formula C15H11ClF2N2O2S and a molecular weight of 356.8 g/mol. This compound is characterized by the presence of a chloro group, a difluoromethoxy group, and a carbamothioyl group attached to a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[[2-(difluoromethoxy)phenyl]carbamothioyl]benzamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-chloroaniline with 2-(difluoromethoxy)benzoyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate compound.
Thionation: The intermediate compound is then subjected to thionation using a reagent like phosphorus pentasulfide (P2S5) to introduce the carbamothioyl group.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[[2-(difluoromethoxy)phenyl]carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the compound into amines or other reduced forms.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced derivatives
Substitution: Substituted benzamides
Scientific Research Applications
2-chloro-N-[[2-(difluoromethoxy)phenyl]carbamothioyl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[[2-(difluoromethoxy)phenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-{[2-(methoxy)phenyl]carbamothioyl}benzamide
- 2-chloro-N-{[2-(trifluoromethoxy)phenyl]carbamothioyl}benzamide
- 2-chloro-N-{[2-(difluoromethyl)phenyl]carbamothioyl}benzamide
Uniqueness
2-chloro-N-[[2-(difluoromethoxy)phenyl]carbamothioyl]benzamide is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H11ClF2N2O2S |
|---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
2-chloro-N-[[2-(difluoromethoxy)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C15H11ClF2N2O2S/c16-10-6-2-1-5-9(10)13(21)20-15(23)19-11-7-3-4-8-12(11)22-14(17)18/h1-8,14H,(H2,19,20,21,23) |
InChI Key |
YCQOUJLDXJSRBJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC=C2OC(F)F)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC=C2OC(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-{4-chloro-3-[(phenylacetyl)amino]phenyl}propanamide](/img/structure/B244544.png)
![2-(4-ethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244546.png)
![2-chloro-4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244548.png)
![3,4-dimethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244550.png)
![2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244551.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide](/img/structure/B244552.png)
![3,4-dimethoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B244554.png)
![2-phenyl-N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244556.png)
![N-[2-(4-methyl-1-piperidinyl)phenyl]-2-furamide](/img/structure/B244557.png)
